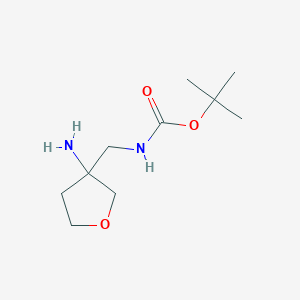

3-(Boc-aminomethyl)-3-amino-oxolane

Description

Significance of Heterocyclic Building Blocks in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds are of paramount importance in the fields of organic synthesis and medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. epa.govnih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. cymitquimica.com This prevalence is due to the unique properties conferred by the heteroatoms (such as nitrogen, oxygen, or sulfur) within the ring structure. epa.gov These atoms can influence the molecule's polarity, solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical factors in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. cymitquimica.com

In medicinal chemistry, heterocyclic scaffolds are often considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and selectivity. nih.gov For instance, nitrogen-containing heterocycles are integral to the structures of many antibacterial, antiviral, and anticancer drugs. sigmaaldrich.comgoogle.com The ability to synthesize a diverse library of heterocyclic compounds allows medicinal chemists to explore a vast chemical space in the search for new and more effective therapeutic agents. cymitquimica.com

The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of functionalized heterocyclic building blocks. epa.govcymitquimica.com This enables chemists to systematically modify molecular structures to optimize their biological activity and physicochemical properties.

Rationale for Investigating 3-(Boc-aminomethyl)-3-amino-oxolane as a Versatile Chemical Compound

This compound (CAS Number: 1158760-39-4) has emerged as a compound of interest due to its unique combination of structural features that make it a highly versatile building block for chemical synthesis. cymitquimica.comsigmaaldrich.comarctomsci.com

| Property | Value |

|---|---|

| CAS Number | 1158760-39-4 |

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

The structure of This compound is characterized by a central oxolane ring substituted at the 3-position with both a primary amine and a Boc-protected aminomethyl group. This geminal diamine-like arrangement on a heterocyclic core is a key feature that provides significant opportunities for molecular diversification. The presence of two distinct amino functionalities allows for selective chemical transformations.

The primary amino group can readily participate in a wide range of reactions, including amide bond formation, reductive amination, and the formation of various nitrogen-containing heterocycles. The aminomethyl group, once deprotected, offers another site for functionalization. This dual reactivity enables the synthesis of a wide variety of derivatives with tailored properties, making it an attractive scaffold for combinatorial chemistry and drug discovery programs. The oxolane ring itself imparts a degree of conformational rigidity and influences the spatial orientation of the appended functional groups, which can be crucial for binding to biological targets.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its role in This compound is critical for achieving selective functionalization. The Boc group is stable under a variety of reaction conditions, including those that are basic or nucleophilic, but it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).

This orthogonality allows chemists to selectively react the unprotected primary amine without affecting the Boc-protected aminomethyl group. For example, the primary amine can be acylated or alkylated, and then the Boc group can be removed in a subsequent step to reveal the second primary amine, which can then be further modified. This stepwise approach provides precise control over the synthesis of complex molecules and is a cornerstone of modern synthetic strategy. The ability to selectively deprotect one of the two amino groups is a powerful tool for constructing molecules with distinct functionalities at specific positions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-aminooxolan-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXYMPZBHGJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857398 | |

| Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158760-39-4 | |

| Record name | tert-Butyl [(3-aminooxolan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 3 Boc Aminomethyl 3 Amino Oxolane in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the rigid oxolane scaffold of 3-(Boc-aminomethyl)-3-amino-oxolane makes it an ideal starting material for constructing intricate three-dimensional molecules.

Synthesis of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral product. The development of novel and efficient chiral ligands is a continuous pursuit in organic chemistry.

The synthesis of chiral β-aminophosphine derivatives, which are effective as both organocatalysts and ligands in metal-catalyzed reactions, often starts from natural or unnatural chiral amino acids. rsc.org These derivatives have shown significant utility in asymmetric transformations. rsc.org The general approach involves converting chiral amino alcohols, derivable from amino acids, into β-aminophosphines. rsc.org This highlights a potential pathway where a derivative of this compound could be transformed into a novel class of chiral ligands. The inherent chirality of the oxolane ring, combined with the two nitrogen functionalities, offers a unique scaffold for creating bidentate or even tridentate ligands for asymmetric catalysis.

Precursor for Stereodefined Heterocyclic Compounds

The oxolane ring system is a common motif in many natural products and biologically active molecules. The this compound provides a ready-made, stereochemically defined core for the elaboration into more complex heterocyclic structures.

The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, for instance, has been explored for their valuable pharmacological properties. google.com These syntheses often require precursors with high optical purity to ensure the desired biological activity. google.com The tert-amino effect in heterocyclic chemistry, which involves the cyclization of certain ortho-substituted N,N-dialkylanilines, demonstrates a strategy for creating fused heterocyclic systems. beilstein-journals.org This principle could be conceptually applied to derivatives of this compound to construct novel fused or spirocyclic heterocyclic frameworks. The development of synthetic routes to 3,3-disubstituted oxetanes, which are structurally related to oxolanes, has expanded the toolkit for medicinal chemists, demonstrating the value of small, functionalized heterocyclic building blocks. chemrxiv.orgrsc.orgchemrxiv.org

Development of Peptidomimetic Scaffolds and Unnatural Amino Acids

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Unnatural amino acids are key components in the design of these mimetics.

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone in peptide synthesis, particularly in the solid-phase synthesis of peptides. springernature.comgoogle.com It allows for the stepwise addition of amino acids to a growing peptide chain. youtube.com

Incorporation into Peptide and Pseudopeptide Structures

The bifunctional nature of this compound allows for its incorporation into peptide backbones. The free primary amine can be acylated to form a peptide bond, while the Boc-protected amine can be deprotected at a later stage for further functionalization. This dual functionality enables the creation of branched or cyclic peptide structures.

Design of Conformationally Constrained Peptidomimetics

Conformational restriction is a key strategy in the design of potent and selective peptidomimetics. magtech.com.cn By locking the peptide into a specific bioactive conformation, binding affinity to the target receptor or enzyme can be significantly enhanced.

The rigid oxolane ring of this compound serves as an excellent scaffold for inducing conformational constraints. lifechemicals.com When incorporated into a peptide chain, it can mimic or stabilize specific secondary structures like β-turns. nih.gov The synthesis of conformationally constrained δ-amino acids containing a cyclobutane (B1203170) ring highlights a similar design principle, where a cyclic core is used to restrict conformational freedom. nih.gov The successful use of conformationally restricted amino acids in drug design, such as in the development of anticoagulants and antidiabetic drugs, underscores the potential of building blocks like this compound in this field. lifechemicals.com

Contributions to Drug Discovery and Medicinal Chemistry Programs

The unique structural and physicochemical properties of this compound make it an attractive building block for medicinal chemists. The oxetane (B1205548) motif, a four-membered ring analogue of oxolane, has gained significant attention in drug discovery due to its ability to improve properties like aqueous solubility and metabolic stability. nih.gov

The synthesis of chiral β-amino acids with potent affinity for the α2δ protein, a recognized drug target, demonstrates the importance of stereochemically defined amino acid derivatives in medicinal chemistry. capes.gov.br Similarly, the development of dipeptidyl peptidase IV (DPP-4) inhibitors, used in the treatment of type 2 diabetes, has utilized chiral building blocks like (R)-3-(Boc-amino)piperidine. researchgate.netchemicalbook.com

The incorporation of the 3-(aminomethyl)-3-amino-oxolane scaffold into potential drug candidates could offer several advantages. The oxolane ring can act as a polar, hydrogen bond-accepting group, potentially improving interactions with biological targets and enhancing pharmacokinetic properties. nih.gov The presence of two amine functionalities provides handles for further derivatization, allowing for the exploration of structure-activity relationships. The constrained nature of the scaffold can lead to increased potency and selectivity. lifechemicals.comresearchgate.net The synthesis of various N-Boc protected amino acid derivatives, including those for creating β-amino acids and other unnatural amino acids, is a well-established area of research with direct applications in drug development. rsc.org

Scaffold for Bioactive Molecule Synthesis

The core structure of this compound, featuring a 3,3-disubstituted tetrahydrofuran (B95107) ring, positions it as a valuable scaffold for the synthesis of bioactive molecules. The introduction of substituents on a central, saturated heterocyclic ring is a common strategy in medicinal chemistry to create three-dimensional structures that can effectively interact with biological targets.

Research into similarly substituted small rings, such as oxetanes and azetidines, has demonstrated their utility in developing novel therapeutics. nih.govresearchgate.net These scaffolds can act as bioisosteres or introduce favorable structural and physicochemical properties. The 3,3-disubstituted pattern is particularly noted for conferring stability. nih.gov By extension, the oxolane ring system of the title compound offers a five-membered heterocyclic core that can be incorporated into larger molecular frameworks. Studies have shown that disubstituted tetrahydrofuran derivatives can exhibit biological activities, such as acting as Platelet-Activating Factor (PAF) antagonists. nih.gov

A structurally related compound, 3-aminomethyl-tetrahydrofuran, serves as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, dinotefuran. google.compatsnap.comgoogle.com This highlights the utility of the aminomethyl-oxolane moiety in constructing biologically active agents. The target compound, this compound, builds upon this by introducing a second nitrogen functionality at the C3 position, creating a geminal diamine surrogate. This arrangement is synthetically valuable, allowing for the creation of complex architectures with precise spatial orientation of functional groups, which is critical for target binding. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino functionalities enables selective, stepwise reactions, allowing chemists to controllably build different substituents off the two amine groups.

Role in Modulating Physicochemical Properties of Drug Candidates

The incorporation of small, saturated heterocycles is a key strategy for optimizing the physicochemical properties of drug candidates, including their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The this compound scaffold can play a significant role in this context.

The oxolane ring itself is a polar, non-planar structure that can influence several key properties:

Solubility: The presence of the ether oxygen and the two amino groups can increase hydrophilicity and improve aqueous solubility, a common challenge in drug development.

Lipophilicity: The scaffold provides a balance to otherwise greasy molecules. The calculated octanol-water partition coefficient (logKow) for the parent compound, tert-butyl ((3-aminooxolan-3-yl)methyl)carbamate, is -0.98, indicating a hydrophilic character. epa.gov

Metabolic Stability: Replacing metabolically vulnerable groups (like gem-dimethyl groups) with more stable heterocyclic scaffolds can block sites of oxidative metabolism, thereby increasing the drug's half-life. While direct metabolic data for this compound is not available, the general principle is well-established with related scaffolds like oxetanes. nih.gov

Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a major trend in modern drug discovery. Saturated heterocycles like oxolane increase the fraction of sp³-hybridized carbons, which is often correlated with higher clinical success rates.

The table below summarizes key physicochemical parameters for the parent compound, illustrating its potential impact on drug design.

Table 1: Calculated Physicochemical Parameters for tert-Butyl ((3-aminooxolan-3-yl)methyl)carbamate

| Parameter | Value | Implication in Drug Design |

|---|---|---|

| logKow | -0.98 | Indicates hydrophilicity, potentially improving solubility. epa.gov |

| log(BCF) | 0.13 | Low bioconcentration factor suggests minimal accumulation in fatty tissues. epa.gov |

| log(VP) | -6.93 | Very low vapor pressure, typical for non-volatile solids. epa.gov |

Other Emerging Synthetic Applications

Beyond its role as a scaffold in medicinal chemistry, the unique structure of this compound opens avenues for other advanced synthetic applications.

One of the most promising areas is its potential use as a chiral ligand in asymmetric catalysis . If synthesized in an enantiomerically pure form, this compound, which is a C-chiral 1,1-diamine derivative, could coordinate to transition metals. Chiral ligands are essential for catalyzing reactions that produce a single desired enantiomer of a product, a critical requirement in the pharmaceutical industry. For instance, chiral ferrocenyl phosphines and substituted piperidines are well-established ligands in important reactions like hydrogenation and cross-coupling. wikipedia.orgnih.gov The two nitrogen atoms of the oxolane derivative could act as a bidentate ligand, creating a chiral environment around a metal center.

Furthermore, the presence of two chemically distinct amine groups (a primary amine and a Boc-protected amine) makes it an ideal orthogonal building block . The Boc group can be selectively removed under acidic conditions without affecting the primary amine. This allows for sequential and controlled functionalization, making the molecule a versatile linker or connector in the synthesis of complex macromolecules, polymers, or for tethering molecules to solid supports in combinatorial chemistry.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-aminomethyl-tetrahydrofuran |

| Azetidine |

| Dinotefuran |

| Oxetane |

| tert-Butyl ((3-aminooxolan-3-yl)methyl)carbamate |

| Ferrocenyl phosphines |

Spectroscopic and Computational Characterization of 3 Boc Aminomethyl 3 Amino Oxolane

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 3-(Boc-aminomethyl)-3-amino-oxolane is confirmed through a combination of powerful spectroscopic methods. Each technique provides unique and complementary information, leading to a complete and accurate depiction of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-(Aminomethyl)-1-N-Boc-piperidine, characteristic signals corresponding to the different types of protons are observed. chemicalbook.com The tert-butoxycarbonyl (Boc) protecting group exhibits a prominent singlet peak for its nine equivalent protons. The protons on the oxolane ring and the aminomethyl group would show distinct chemical shifts and coupling patterns, allowing for their precise assignment. The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicative of its electronic environment. For instance, the carbonyl carbon of the Boc group would appear at a significantly different chemical shift compared to the carbons of the oxolane ring.

Interactive Data Table: Representative NMR Data for a Boc-Protected Amino Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.4 | s | (CH₃)₃C- |

| ¹H | ~2.5 - 4.0 | m | Oxolane & CH₂N protons |

| ¹³C | ~28 | s | (CH₃)₃C - |

| ¹³C | ~60 - 80 | m | Oxolane & CH₂N carbons |

| ¹³C | ~80 | s | (CH₃)₃C -O |

| ¹³C | ~155 | s | C =O |

Note: This table presents generalized data for a Boc-protected amino compound and may not represent the exact values for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound, MS analysis would show a molecular ion peak corresponding to its molecular weight. HRMS analysis would further confirm the molecular formula by providing a highly precise mass measurement, often to within a few parts per million of the theoretical value. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, Electrospray Ionization (ESI) is a soft ionization technique commonly used in MS that allows for the analysis of intact molecular ions, such as [M+H]⁺ or [M+Na]⁺. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₀H₂₀N₂O₃)

| Ion | Calculated m/z |

| [M+H]⁺ | 217.1547 |

| [M+Na]⁺ | 239.1366 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. The N-H stretching vibrations of the amine and the Boc-protected amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the carbamate (B1207046) group in the Boc protecting group would give a strong absorption band around 1700 cm⁻¹. The C-O stretching of the oxolane ring would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkane) | 2850-2960 |

| C=O Stretch (Carbamate) | ~1700 |

| C-O Stretch (Ether) | 1050-1150 |

Chiral Analysis and Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). This is particularly important in pharmaceutical applications, where different enantiomers can have vastly different biological activities.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most widely used technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the separation and quantification of enantiomers. google.com For Boc-protected amino compounds, various chiral stationary phases, such as those based on macrocyclic glycopeptides (e.g., Teicoplanin-based CHIROBIOTIC T and Ristocetin A-based CHIROBIOTIC R), have proven effective. sigmaaldrich.com The separation is typically achieved using either normal-phase or reversed-phase chromatography, with the choice of mobile phase being critical for optimizing the resolution of the enantiomers. sigmaaldrich.com The use of volatile buffers in the mobile phase makes these methods compatible with mass spectrometry detection (LC-MS), providing both chiral separation and mass confirmation. sigmaaldrich.comnih.gov

Chiral Gas Chromatography (GC): Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile compounds. Often, derivatization of the analyte is required to improve its volatility and chromatographic properties. For amino compounds, this can involve acylation or esterification. sigmaaldrich.com Cyclodextrin-based chiral stationary phases are commonly used in chiral GC and have shown good enantioselectivity for a wide range of compounds. uni-muenchen.de

Spectroscopic Methods for Chiral Purity Assessment

While chromatography is the primary method for determining enantiomeric excess, certain spectroscopic techniques can also be employed for this purpose. These methods often involve the use of a chiral auxiliary or a chiral solvating agent to create diastereomeric complexes that can be distinguished by spectroscopy.

One such method involves the use of fluorescence-based assays. nih.gov In this approach, the enantiomers of an amine can assemble with a chiral diol and a boronic acid to form fluorescent diastereomeric complexes. nih.gov These complexes exhibit different fluorescence intensities or wavelengths, which can be correlated to the enantiomeric composition of the sample. nih.gov This technique offers a sensitive and high-throughput method for determining enantiomeric excess. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to elucidate the intrinsic properties of molecules at an atomic level. For this compound, these methods provide a detailed picture of its structure and potential behavior.

Conformational Analysis and Molecular Geometry

The conformational flexibility of this compound is primarily dictated by the puckering of the oxolane ring and the rotation around several key single bonds, including the C-N bonds of the carbamate and the C-C bonds of the side chains.

The five-membered oxolane ring is not planar and typically adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). For substituted oxolanes, the energetic preference for a specific pucker is influenced by the nature and orientation of the substituents to minimize steric hindrance. In the case of this compound, the bulky substituents at the C3 position are expected to significantly influence the ring's conformation.

| Parameter | Value (trans-urethane) | Value (cis-urethane) |

| Bond Lengths (Å) | ||

| Oxolane C-O | ~1.43 | ~1.43 |

| Oxolane C-C | ~1.53 | ~1.53 |

| C3-C(aminomethyl) | ~1.54 | ~1.54 |

| C3-N(amino) | ~1.47 | ~1.47 |

| N-H (amino) | ~1.01 | ~1.01 |

| C(aminomethyl)-N | ~1.46 | ~1.46 |

| N-H (aminomethyl) | ~1.01 | ~1.01 |

| N(Boc)-C(O) | ~1.37 | ~1.38 |

| C(O)-O(Boc) | ~1.35 | ~1.35 |

| **Bond Angles (°) ** | ||

| C-O-C (oxolane) | ~109 | ~109 |

| C-C-C (oxolane) | ~104 | ~104 |

| O-C-C (oxolane) | ~106 | ~106 |

| C(oxolane)-C3-C(aminomethyl) | ~112 | ~112 |

| C(oxolane)-C3-N(amino) | ~110 | ~110 |

| N(amino)-C3-C(aminomethyl) | ~109 | ~109 |

| C3-C(aminomethyl)-N | ~111 | ~111 |

| C(O)-N(Boc)-C | ~121 | ~126 |

This table presents hypothetical data based on typical bond lengths and angles from DFT calculations on structurally related molecules.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly DFT, provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO represents the orbital from which an electron is most likely to be donated, and its energy level is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ease of electron donation. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept an electron.

The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive.

The following table presents plausible values for the electronic properties of this compound, as would be determined by DFT calculations.

| Electronic Property | Calculated Value (eV) |

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ 1.5 |

| HOMO-LUMO Gap | ~ 7.5 |

This table presents hypothetical data based on typical values from DFT calculations on similar Boc-protected amino compounds.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. DFT calculations can provide theoretical chemical shifts that, when properly referenced, often show good agreement with experimental values.

For this compound, we would expect characteristic signals for the protons and carbons of the oxolane ring, the aminomethyl group, the Boc group, and the free amino group. The protons on the oxolane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The nine equivalent protons of the tert-butyl group would give rise to a strong singlet in the ¹H NMR spectrum, typically around 1.4 ppm. The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms would be influenced by the electron-withdrawing nature of the amino and Boc-amino groups.

The following table provides a hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxolane CH₂ (C2, C5) | 3.6 - 3.9 | 65 - 70 |

| Oxolane CH₂ (C4) | 1.8 - 2.1 | 25 - 30 |

| Oxolane C3 | - | 55 - 60 |

| Aminomethyl CH₂ | 2.8 - 3.2 | 45 - 50 |

| tert-Butyl CH₃ | ~1.4 | 28 - 29 |

| tert-Butyl C | - | 79 - 81 |

| Carbonyl C=O | - | 155 - 157 |

| NH₂ (amino) | 1.5 - 2.5 (broad) | - |

| NH (Boc) | 5.0 - 5.5 (broad) | - |

This table presents hypothetical data based on typical NMR chemical shift ranges for the functional groups present in the molecule.

Reactivity and Mechanistic Studies of 3 Boc Aminomethyl 3 Amino Oxolane

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 3-(Boc-aminomethyl)-3-amino-oxolane are primarily centered around the nucleophilicity of the free primary amine and the manipulation of the Boc-protecting group. These reactions allow for the selective functionalization of the molecule at different positions.

Nucleophilic Attack and Ring-Opening Reactions

The primary amino group at the C3 position of the oxolane ring is a potent nucleophile. This allows it to readily participate in a variety of reactions, including acylation, alkylation, and condensation reactions. For instance, it can react with electrophiles such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

While the oxolane ring is generally stable, under harsh acidic conditions, it can be susceptible to ring-opening reactions. The presence of a proton source can lead to the protonation of the ether oxygen, activating the ring towards nucleophilic attack. If an external nucleophile is present in sufficient concentration and reactivity, it could lead to the cleavage of a C-O bond. However, such reactions typically require forcing conditions and are not the most common pathway under standard synthetic transformations involving the amino groups.

Boc Group Manipulation and Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the aminomethyl moiety. Its primary role is to temporarily block the reactivity of this amine, allowing for selective reactions to occur at the unprotected primary amino group at the C3 position.

The removal of the Boc group, or deprotection, is a critical step in many synthetic sequences. This is most commonly achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are frequently employed. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide, to liberate the free amine.

Table 1: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | DCM, room temperature |

| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or methanol |

| Formic Acid | Neat or in a solvent |

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, general principles can be applied. The kinetics of nucleophilic attack by the primary amine will be influenced by factors such as the concentration of the reactants, the temperature, and the solvent polarity. The steric hindrance around the nucleophilic nitrogen, posed by the adjacent aminomethyl group and the oxolane ring, may slightly decrease the reaction rates compared to less hindered primary amines.

Thermodynamically, the formation of amides or sulfonamides from the primary amine is generally a favorable process, leading to stable products. The deprotection of the Boc group is an entropically driven process due to the formation of gaseous byproducts (isobutylene and carbon dioxide), making it largely irreversible.

Catalytic Transformations Involving the Compound

The amino groups of this compound, particularly after deprotection, can be utilized in various catalytic transformations. The resulting diamine can serve as a bidentate ligand for transition metals in catalysis. For example, it could coordinate with metals like palladium, rhodium, or copper to form chiral catalysts for asymmetric synthesis.

Furthermore, the primary amine itself can act as an organocatalyst. For instance, it can catalyze aldol (B89426) or Michael reactions by forming a nucleophilic enamine intermediate with a carbonyl compound. The chiral nature of the molecule could potentially be exploited to achieve enantioselective transformations.

Table 2: Potential Catalytic Applications

| Catalytic Role | Potential Reaction Type | Metal (if applicable) |

| Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium |

| Chiral Ligand | Asymmetric C-C Bond Formation | Palladium, Copper |

| Organocatalyst | Aldol Reaction | N/A |

| Organocatalyst | Michael Addition | N/A |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of new and efficient synthetic pathways to access 3-(Boc-aminomethyl)-3-amino-oxolane and its analogs is a primary area of future investigation. Current methods, while effective, may be amenable to optimization for improved yield, scalability, and stereochemical control. Researchers are likely to explore enzymatic resolutions and asymmetric catalysis to obtain enantiomerically pure forms of the oxolane core, which is often crucial for biological activity.

Furthermore, a significant research thrust will be the exploration of diverse derivatization strategies. The Boc-protected amine serves as a handle for a wide array of chemical transformations, allowing for the introduction of various functional groups. These modifications can be strategically designed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The tertiary amine within the oxolane ring also presents opportunities for quaternization or other modifications to fine-tune its electronic and steric characteristics.

| Derivatization Strategy | Potential Outcome | Research Focus |

| Amine Modification | Modulated biological activity, improved pharmacokinetic properties. | Acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents. |

| Oxolane Ring Modification | Altered steric bulk and electronic properties. | Introduction of substituents on the oxolane ring to influence conformation and binding interactions. |

| Chiral Synthesis | Enantiomerically pure compounds with specific biological targets. | Development of stereoselective synthetic routes to access individual enantiomers. |

Advanced Applications in Complex Molecule Synthesis and Drug Discovery

The unique structural attributes of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Its rigidified cyclic ether framework can serve as a scaffold to orient appended functional groups in a defined three-dimensional space, facilitating interactions with biological targets.

In drug discovery, this compound and its derivatives are being investigated for their potential as ligands for various receptors and enzymes. For instance, substituted 3-amino and 3-aminomethyl derivatives of other heterocyclic systems have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The oxolane core in this compound could lead to novel classes of neurologically active agents. Moreover, the aminomethyl group is a common feature in compounds targeting a range of biological targets, including proteases and kinases. researchgate.netnih.gov The exploration of this compound as a fragment in fragment-based drug discovery is another promising avenue.

Development of Computational Models for Predictive Design

Computational chemistry and molecular modeling are becoming increasingly integral to modern drug discovery and materials science. nih.govnih.govgrafiati.com For this compound, computational models can be developed to predict the properties and activities of its derivatives. scirp.org Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of derivatives and their biological activity, guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations can be employed to predict the binding modes of these derivatives with specific biological targets, providing insights into the key interactions that drive affinity and selectivity. dntb.gov.ua These computational approaches can significantly accelerate the design-synthesis-testing cycle by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The versatility of this compound makes it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. HTS allows for the rapid screening of large libraries of compounds against a specific biological target to identify "hits." By generating a focused library of derivatives of this compound, researchers can efficiently explore the structure-activity relationships around this scaffold.

Combinatorial chemistry techniques can be used to rapidly synthesize a large and diverse set of these derivatives. By combining different building blocks with the oxolane core, a vast chemical space can be explored in a systematic and efficient manner. The data generated from HTS of these combinatorial libraries can then be used to refine computational models and guide the next round of compound design and synthesis.

Investigation of Broader Biological and Materials Science Applications

Beyond its potential in drug discovery, the unique properties of the oxolane moiety and the appended amino groups suggest broader applications in biology and materials science. The oxolane ring, a derivative of tetrahydrofuran (B95107) (THF), is a versatile solvent and is used in the synthesis of various polymers. atamanchemicals.comatamanchemicals.com This suggests that polymers incorporating the this compound unit could exhibit interesting properties.

The presence of primary and tertiary amines opens up possibilities for applications in materials science, such as the development of novel catalysts, ligands for metal complexes, or monomers for the synthesis of functional polymers. For example, the site-specific functionalization of polymers can influence their physical properties. mdpi.com Furthermore, aminomethyl derivatives have been explored for their antibacterial and antifungal activities, suggesting that derivatives of this compound could find use in the development of new antimicrobial agents. researchgate.net The ability to systematically modify the structure of this compound will be key to exploring these diverse and exciting research avenues. acs.orgaip.org

Q & A

Basic: What are the recommended synthetic routes for 3-(Boc-aminomethyl)-3-amino-oxolane?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine to prevent unwanted side reactions. A common approach is to:

- React the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .

- Purify the product via column chromatography or recrystallization. For oxolane (tetrahydrofuran) derivatives, ensure anhydrous conditions to avoid ring-opening side reactions.

- Confirm successful protection using NMR (disappearance of NH signals at δ 1.5–2.5 ppm and appearance of Boc tert-butyl protons at δ 1.4 ppm) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage: Refrigerate (2–8°C) in a sealed, moisture-resistant container under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the Boc group .

- Handling: Avoid exposure to humidity and acidic/basic vapors. Use desiccants (e.g., silica gel) in storage vials.

- Stability Monitoring: Periodically analyze purity via HPLC or NMR to detect degradation (e.g., free amine formation at δ 2.5–3.5 ppm) .

Advanced: How can contradictory reports on the compound’s reactivity under acidic conditions be resolved?

Methodological Answer:

Contradictions may arise from variations in reaction conditions (e.g., acid strength, temperature). To resolve discrepancies:

- Controlled Studies: Perform parallel experiments with standardized conditions (e.g., 1M HCl in dioxane at 25°C vs. 50°C) and monitor deprotection kinetics via TLC or LC-MS .

- Mechanistic Probes: Use NMR to track Boc group cleavage intermediates (e.g., carbamate formation at δ 155–160 ppm) .

- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to isolate variables (pH, solvent, temperature) contributing to conflicting results .

Advanced: What strategies mitigate side reactions during Boc deprotection in complex syntheses?

Methodological Answer:

- Scavengers: Add scavengers (e.g., trisopropylsilane) during acid-mediated deprotection to trap carbocation byproducts and prevent alkylation of sensitive functional groups .

- Alternative Deprotection Agents: Use TFA (trifluoroacetic acid) in DCM for milder conditions or employ enzymatic methods (e.g., lipases) for selective deprotection .

- Real-Time Monitoring: Use inline IR spectroscopy to detect CO release (indicative of Boc cleavage) and optimize reaction termination points .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists. For eye exposure, irrigate with saline solution .

- Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How does the Boc group influence the compound’s stability in catalytic applications?

Methodological Answer:

- Thermal Stability: The Boc group decomposes above 90°C, limiting high-temperature applications. Use TGA (thermogravimetric analysis) to determine decomposition thresholds .

- Catalytic Interference: In palladium-catalyzed reactions, Boc-protected amines may coordinate weakly to metal centers. Test catalytic activity via control experiments (e.g., Boc-free vs. Boc-protected substrates) .

- pH Sensitivity: Under basic conditions (pH >10), Boc groups hydrolyze slowly. Monitor reaction mixtures via pH stat titration to maintain optimal conditions .

Advanced: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- NMR: Identify tert-butyl protons (δ 1.4 ppm, singlet) and oxolane ring protons (δ 3.6–4.0 ppm).

- NMR: Confirm Boc carbonyl (δ 155–160 ppm) and quaternary carbons (δ 80–85 ppm) .

- Mass Spectrometry: Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 245.2 for CHNO) .

- HPLC: Assess purity with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm .

Advanced: How can researchers design experiments to study the compound’s role in enantioselective catalysis?

Methodological Answer:

- Chiral Auxiliary Design: Synthesize enantiopure derivatives using chiral Boc-protecting groups (e.g., (R)- or (S)-Boc) and test catalytic activity in asymmetric hydrogenation .

- Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry during catalytic cycles .

- DFT Modeling: Simulate transition states to predict stereochemical outcomes and guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.